molecular formula C13H11NO3 B2859849 2-Benzyl-4-nitrophenol CAS No. 753009-59-5

2-Benzyl-4-nitrophenol

Cat. No. B2859849
CAS RN: 753009-59-5
M. Wt: 229.235
InChI Key: LPZJACDNYUKILW-UHFFFAOYSA-N
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Description

2-Benzyl-4-nitrophenol is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 .


Molecular Structure Analysis

The InChI code for 2-Benzyl-4-nitrophenol is 1S/C13H11NO3/c15-13-7-6-12(14(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using reducing agents (such as NaBH4) is one of the simplest and cost-effective methods . This process requires E0 (4-NP/4-AP) = −0.76 V, which is thermodynamically appropriate, but there is a high kinetic barrier among the 4-NP and BH4− ions .


Physical And Chemical Properties Analysis

2-Benzyl-4-nitrophenol has a melting point of 121-122 degrees Celsius . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This is in accord with the high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of R .

Scientific Research Applications

Catalysis

2-Benzyl-4-nitrophenol is utilized in catalytic processes, particularly in the reduction of nitro compounds to amines. This reaction is fundamental in the synthesis of various chemicals and pharmaceuticals. The compound acts as an intermediate that can facilitate the transfer of electrons, enhancing the rate of the reaction and improving yield .

Environmental Science

In environmental science, 2-Benzyl-4-nitrophenol has applications in the degradation of pollutants. It’s involved in the catalytic reduction of 4-nitrophenol, a common pollutant, to less harmful compounds. This process is crucial for water treatment and detoxification of industrial effluents .

Pharmaceuticals

The pharmaceutical industry employs 2-Benzyl-4-nitrophenol in the synthesis of drugs. It’s particularly significant in the production of paracetamol, where it serves as a precursor in the synthesis pathway. Its role in creating intermediates for drug development is invaluable .

Chemical Synthesis

2-Benzyl-4-nitrophenol is a key reagent in chemical synthesis, aiding in the production of various organic compounds. Its reactivity with other chemicals allows for the creation of complex molecules, which can be used in the manufacture of dyes, resins, and other industrial chemicals .

Materials Science

In materials science, 2-Benzyl-4-nitrophenol is used to modify the surface properties of materials. It can be part of the synthesis of nanocomposites and coatings that enhance material durability, resistance to corrosion, and other desirable traits .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it’s used as a standard for calibrating instruments and validating methods. Its well-defined properties make it an excellent benchmark for analytical procedures .

Biochemistry

2-Benzyl-4-nitrophenol finds applications in biochemistry for the study of enzyme kinetics and mechanisms. It can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the biochemical pathways in living organisms .

Agriculture

In agriculture, 2-Benzyl-4-nitrophenol may be used in the synthesis of pesticides and herbicides. Its ability to interfere with certain biological processes can be harnessed to control pests and improve crop yields .

Nanotechnology

Lastly, in the field of nanotechnology, 2-Benzyl-4-nitrophenol is involved in the creation of bimetallic nanoparticles. These nanoparticles have a variety of applications, including as catalysts in environmental remediation and as components in electronic devices .

Future Directions

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using reducing agents (such as NaBH4) is one of the simplest and cost-effective methods . This process requires E0 (4-NP/4-AP) = −0.76 V, which is thermodynamically appropriate, but there is a high kinetic barrier among the 4-NP and BH4− ions . Therefore, it is particularly important to select a suitable catalyst for the catalytic reduction of 4-NP to 4-AP . This study opens up a new avenue to develop robust catalysts for heterogeneous catalytic reactions .

properties

IUPAC Name

2-benzyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13-7-6-12(14(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZJACDNYUKILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-nitrophenol

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